Fz7-21
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Overview
Description
This compound selectively binds to the cysteine-rich domain (CRD) of the FZD7 receptor, disrupting WNT3A-induced Wnt-β-catenin signaling in HEK293 cells . Fz7-21 has shown potential in impairing Wnt/β-catenin signaling, which is crucial for various cellular processes, including cell proliferation, differentiation, and stem cell maintenance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fz7-21 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The peptide sequence for this compound is acetyl-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2 .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Fz7-21 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotecting agents like trifluoroacetic acid (TFA) . The major product formed is the peptide this compound itself.
Scientific Research Applications
Fz7-21 has several scientific research applications, particularly in the fields of biology and medicine:
Cancer Research: This compound has been studied for its potential to disrupt Wnt/β-catenin signaling, which is often dysregulated in various cancers.
Stem Cell Research: The compound impairs the function of intestinal stem cells, making it a valuable tool for studying stem cell biology.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting the Wnt/β-catenin signaling pathway.
Mechanism of Action
Fz7-21 exerts its effects by binding to the cysteine-rich domain of the Frizzled 7 receptor. This binding disrupts the formation of the ternary complex between WNT3A, FZD7, and LRP6, thereby inhibiting Wnt/β-catenin signaling . The disruption of this pathway affects various cellular processes, including cell proliferation, differentiation, and stem cell maintenance .
Comparison with Similar Compounds
Fz7-21 is unique in its selective binding to the FZD7 receptor. Similar compounds include:
ICG-001: An antagonist of the Wnt/β-catenin signaling pathway that binds to CREB-binding protein (CBP).
LGK974: Another Porcupine inhibitor that blocks Wnt ligand secretion.
This compound stands out due to its specific targeting of the FZD7 receptor, making it a valuable tool for studying the role of this receptor in various biological processes .
Properties
Molecular Formula |
C₈₃H₁₁₄N₁₈O₂₃S₂ |
---|---|
Molecular Weight |
1796.05 |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |
Synonym |
(Ac)-LPSDDLEFWCHVMY-NH2 |
Origin of Product |
United States |
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